molecular formula C13H17N3O4S B14593820 N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide CAS No. 61315-67-1

N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide

Cat. No.: B14593820
CAS No.: 61315-67-1
M. Wt: 311.36 g/mol
InChI Key: IBBHFKGSXCKQLF-NSHDSACASA-N
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Description

N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide is a chemical compound with the molecular formula C₁₃H₁₇N₃O₄S This compound is characterized by the presence of a nitrobenzamide group, a methylamino group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound through the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride.

    Amidation Reaction: The intermediate 4-nitrobenzoyl chloride is then reacted with (2S)-1-(methylamino)-4-(methylsulfanyl)-1-oxobutan-2-amine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Temperature Control: Maintaining specific temperatures during the reactions to optimize the reaction rate and yield.

    Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-aminobenzamide
  • **N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-chlorobenzamide

Uniqueness

N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents on the benzamide moiety.

Properties

CAS No.

61315-67-1

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C13H17N3O4S/c1-14-13(18)11(7-8-21-2)15-12(17)9-3-5-10(6-4-9)16(19)20/h3-6,11H,7-8H2,1-2H3,(H,14,18)(H,15,17)/t11-/m0/s1

InChI Key

IBBHFKGSXCKQLF-NSHDSACASA-N

Isomeric SMILES

CNC(=O)[C@H](CCSC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CNC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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